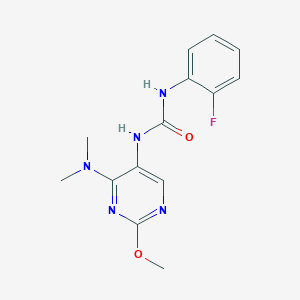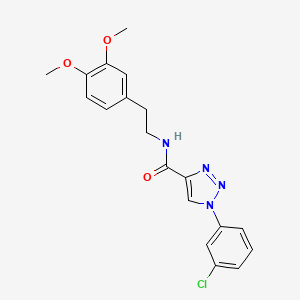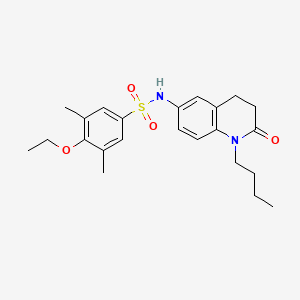![molecular formula C24H16F3N3O3S B3004573 2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-fluorophenyl)acetamide CAS No. 894563-60-1](/img/structure/B3004573.png)
2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound , 2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-fluorophenyl)acetamide, is a structurally complex molecule that appears to be related to a class of indole acetamide derivatives. These derivatives are of significant interest due to their potential pharmacological properties, including anti-inflammatory and antiplasmodial activities.
Synthesis Analysis
The synthesis of related indole acetamide derivatives typically involves multi-step reactions that may include the use of reagents such as lutidine and N,N,N',N'-O-(Benzotriazole-1-yl)-tetramethyluronium tetrafluoroborate (TBTU) in a solvent like dry dichloromethane (DCM). For instance, the synthesis of N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole was achieved by stirring an aminophenyl precursor with indole-2-carboxylic acid under controlled conditions .
Molecular Structure Analysis
The molecular structure of indole acetamide derivatives is often confirmed using spectroscopic methods such as mass spectrometry (MS), Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and ultraviolet-visible spectroscopy (UV-visible). Single crystal X-ray diffraction studies can provide detailed three-dimensional structural information. Additionally, computational methods like density functional theory (DFT) are used for geometry optimization to ensure the molecule is not in an excited state .
Chemical Reactions Analysis
Indole acetamide derivatives can interact with biological targets, such as the cyclooxygenase COX-1 and COX-2 domains, which are implicated in inflammatory responses. Molecular docking studies can be used to predict these interactions and suggest a mode of action for the compounds. For example, certain derivatives have been evaluated for their antiplasmodial properties against Plasmodium falciparum, with molecular docking suggesting inhibition of the parasite's lactate dehydrogenase .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole acetamide derivatives can be characterized by analyzing their vibrational spectra, which can confirm the optimized structure of the compound. The electronic properties can be studied through the analysis of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), to understand intramolecular charge transfer. Intermolecular interactions within the crystal can be investigated using Hirshfeld surface analysis and energy frameworks, which contribute to the stability of the compound. Atom in molecule (AIM) calculations can validate different intramolecular interactions .
Scientific Research Applications
Antibacterial Agents
- Compounds derived from a similar structural framework have been synthesized and evaluated for their antibacterial activity. For example, novel derivatives synthesized through microwave-assisted processes demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. This suggests that modifications to the core structure, similar to the one mentioned, could yield compounds with potent antibacterial properties (Borad et al., 2015).
Anti-Inflammatory and Immunomodulatory Properties
- Research into derivatives of the thiazolidine-2,4-dione moiety, closely related to the query compound, has shown promising results in the treatment of inflammatory diseases. These compounds have demonstrated significant inhibitory potency on inducible nitric oxide synthase (iNOS) activity and prostaglandin E2 production, indicating potential applications in anti-inflammatory drug development (Ma et al., 2011).
Antimicrobial and Antitubercular Activities
- The synthesis of eperezolid-like molecules, which share structural similarities with the query compound, has led to the discovery of derivatives with high anti-Mycobacterium smegmatis activity. This highlights the potential of such compounds in the development of new antimicrobial agents, especially against tuberculosis (Yolal et al., 2012).
Antiplasmodial Properties
- Novel compounds prepared through modifications at the indoline and thiazolidine portions have been evaluated for their in vitro antiplasmodial properties. Preliminary results indicated that certain derivatives exhibit activity against the Plasmodium falciparum 3D7 strain, suggesting a potential avenue for malaria treatment research (Mphahlele et al., 2017).
Cancer Immunotherapy
- Research into IDO1 inhibitors, which are considered potential candidates for cancer immunotherapy, has identified compounds with structures incorporating thiazolidinone and indoline elements. These inhibitors have demonstrated potent activity through unique sulfur-aromatic interactions, offering insights into novel approaches for cancer treatment (Peng et al., 2020).
properties
IUPAC Name |
2-[3-(3,4-difluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F3N3O3S/c25-16-10-9-14(11-18(16)27)30-22(32)13-34-24(30)15-5-1-4-8-20(15)29(23(24)33)12-21(31)28-19-7-3-2-6-17(19)26/h1-11H,12-13H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJWWRCCVAIZQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4F)C5=CC(=C(C=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-fluorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

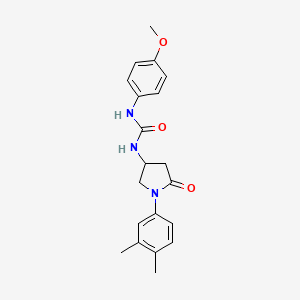

![2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B3004492.png)
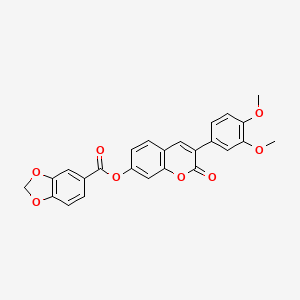
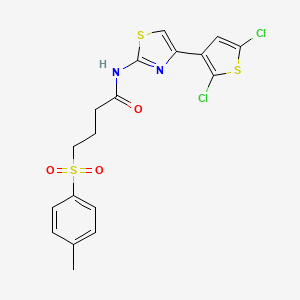
![2-[(1S,2S)-2-cyclopropylcyclopropyl]ethanol](/img/structure/B3004496.png)
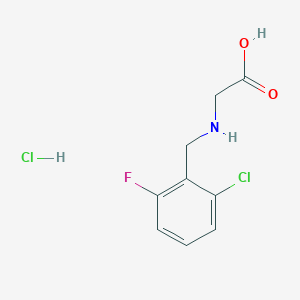
![4-chlorophenyl 1-{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-5-yl}ethyl ether](/img/structure/B3004500.png)
![Ethyl 2-{[(4-chlorophenyl)carbamoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3004502.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(3-methoxyphenyl)acetamide](/img/structure/B3004504.png)
